molecular formula C16H23N3O3S B12912137 N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide CAS No. 126826-59-3

N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide

Cat. No.: B12912137
CAS No.: 126826-59-3
M. Wt: 337.4 g/mol
InChI Key: LWVLXMBAOIDDIV-VLGSPTGOSA-N
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Description

N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfinamides, thiols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide stands out due to its combined structural features of a pyrrolidine ring, sulfonamide group, and acetamide moiety. This unique combination allows for diverse chemical reactivity and a broad range of applications in various fields.

Properties

CAS No.

126826-59-3

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-[(Z)-(1-butylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide

InChI

InChI=1S/C16H23N3O3S/c1-3-4-11-19-12-5-6-16(19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16-

InChI Key

LWVLXMBAOIDDIV-VLGSPTGOSA-N

Isomeric SMILES

CCCCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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